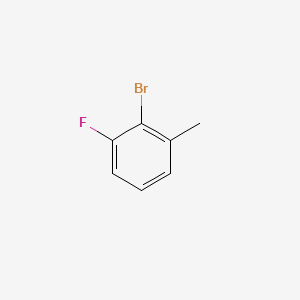

2-Bromo-3-fluorotoluene

描述

Significance of Halogenated Toluene (B28343) Derivatives in Contemporary Chemical Research

Halogenated toluene derivatives, a subset of haloarenes, are particularly valuable in chemical synthesis. The presence of the methyl group on the toluene ring, in addition to the halogen atoms, offers further opportunities for functionalization and introduces steric and electronic effects that can be exploited to control reaction outcomes. Researchers are actively investigating these derivatives to develop novel synthetic methodologies and to create new molecules with specific properties. semanticscholar.orgdoi.orgresearchgate.net The study of halogenated toluenes contributes to a deeper understanding of reaction mechanisms and the influence of substituents on the reactivity of aromatic systems. semanticscholar.orgscilit.com

Overview of 2-Bromo-3-fluorotoluene within the Context of Haloarenes

This compound is an organic compound with the chemical formula C7H6BrF. eastfine.net It is a disubstituted toluene, meaning it has two substituents—a bromine atom and a fluorine atom—attached to the toluene's benzene (B151609) ring at the second and third positions, respectively. eastfine.net As a member of the haloarene family, it exhibits the characteristic reactivity of this class of compounds. iitk.ac.iniitk.ac.inncert.nic.in The bromine atom can participate in cross-coupling reactions, while the fluorine atom influences the electronic properties of the aromatic ring. eastfine.netcymitquimica.com

Academic Rationale for Investigating this compound

The investigation of this compound is driven by its potential as a versatile intermediate in the synthesis of more complex molecules. eastfine.netfishersci.co.uk The distinct electronic and steric environment created by the ortho-bromo and meta-fluoro substitution pattern makes it a valuable tool for exploring structure-activity relationships in medicinal chemistry and materials science. chemimpex.comacs.org The compound serves as a building block for creating pharmaceuticals, agrochemicals, and dyestuffs. eastfine.netfishersci.co.uk Furthermore, studying its reactivity provides insights into the fundamental principles of organic synthesis, particularly in the realm of regioselective reactions on polysubstituted aromatic rings.

Properties and Reactions of this compound

The physical and chemical properties of this compound are crucial for its application in synthesis.

Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrF |

| Molecular Weight | 189.03 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 183-185°C |

| Density | Approximately 1.49 g/cm³ |

| CAS Number | 59907-13-0 |

Data sourced from multiple references. eastfine.netchemsrc.com

Key chemical reactions involving this compound include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which typically occur at the bromine-substituted position. eastfine.net The presence of the fluorine atom can also influence nucleophilic substitution reactions and further functionalization of the aromatic ring, making it a versatile component in synthetic chemistry. eastfine.net

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCXRRYRNRDSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208628 | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-13-0 | |

| Record name | 2-Bromo-1-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluorotoluene

Participation in Cross-Coupling Reactions

2-Bromo-3-fluorotoluene serves as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the introduction of various organic moieties at the C2 position of the toluene (B28343) ring. The presence of both a bromine atom, a common leaving group in such reactions, and a fluorine atom in the ortho position influences the reactivity and selectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in facilitating the coupling of this compound with a range of coupling partners, including organoboron compounds and alkenes. These reactions typically proceed through a catalytic cycle involving a palladium(0) active species.

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, and this compound can be effectively coupled with various arylboronic acids under palladium catalysis.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with the C-Br bond being more reactive than a C-Cl bond. tcichemicals.com

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, in which the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.com Bulky ligands on the palladium center can promote this step.

The presence of a fluorine atom at the C3 position of this compound has a notable electronic influence on the reactivity of the molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can influence the electron density of the aromatic ring and the C-Br bond. This can affect the rate of oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of fluorine can make the aryl halide more susceptible to oxidative addition. organic-chemistry.org

The choice of the palladium catalyst and the associated ligands is crucial for the success of the Suzuki-Miyaura coupling of this compound. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used as pre-catalysts. yonedalabs.comlibretexts.org

The ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine ligands are commonly employed in Suzuki-Miyaura reactions. libretexts.org The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the catalytic cycle. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination, respectively. organic-chemistry.org The choice of base and solvent system is also critical for optimizing the reaction conditions. organic-chemistry.org

Table 1: Examples of Catalyst Systems in Suzuki-Miyaura Reactions

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | Dioxane/Water |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Cs₂CO₃ | DMF |

This table presents common catalyst systems used in Suzuki-Miyaura reactions and is for illustrative purposes. Specific conditions for this compound may vary.

The Heck reaction provides a method for the arylation of alkenes. This compound can participate in the Heck reaction with various olefins in the presence of a palladium catalyst and a base. This reaction leads to the formation of a new carbon-carbon bond between the C2 position of the toluene ring and an sp² carbon of the alkene. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to yield the substituted alkene and a palladium-hydride species. The catalytic cycle is completed by the regeneration of the Pd(0) catalyst through reductive elimination of HBr with the aid of a base. unishivaji.ac.in The reactivity in the Heck reaction is influenced by the nature of the leaving group on the aryl halide, with the order of reactivity being I > Br > Cl. unishivaji.ac.in

Table 2: Common Alkenes Used in Heck Reactions

| Alkene | Structure |

| Styrene | C₆H₅CH=CH₂ |

| Butyl acrylate | CH₂=CHCO₂Bu |

| Acrylonitrile | CH₂=CHCN |

This table lists examples of alkenes commonly used in Heck reactions.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orglibretexts.org For a substrate like this compound, this reaction provides a direct route to synthesize 2-alkynyl-3-fluorotoluene derivatives, which are valuable intermediates in organic synthesis.

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, facilitated by the amine base. organic-chemistry.org A crucial transmetalation step then occurs, where the alkynyl group is transferred from the copper acetylide to the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active Pd(0) catalyst. libretexts.org

While traditional Sonogashira reactions often require stringent anhydrous and anaerobic conditions, modern protocols have been developed to overcome these limitations. organic-chemistry.org The development of copper-free Sonogashira reactions has also gained significant attention to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and to simplify purification processes. nih.gov The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are effective for a range of aryl bromides. libretexts.org The reaction conditions are generally mild, making the Sonogashira coupling compatible with a variety of functional groups.

Aminocarbonylation Reactions

Aminocarbonylation is a powerful transition-metal-catalyzed reaction that introduces both a carbonyl group (CO) and an amine nucleophile in a single step, converting aryl halides into amides. For this compound, this reaction offers a direct pathway to synthesize 2-methyl-6-fluorobenzamide derivatives. The process is typically catalyzed by palladium complexes, similar to other cross-coupling reactions. researchgate.net

A significant challenge in aminocarbonylation is the handling of carbon monoxide gas, which is highly toxic. To circumvent this, various CO precursors or "CO surrogates" have been developed, which release carbon monoxide in situ. Molybdenum hexacarbonyl (Mo(CO)₆) is a common solid source of CO used in these reactions. rsc.orgdiva-portal.org The reaction mechanism for an aryl bromide involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by the coordination and insertion of carbon monoxide to form a palladoyl intermediate. Subsequent nucleophilic attack by the amine on the acyl-palladium complex, followed by reductive elimination, yields the desired amide product and regenerates the Pd(0) catalyst. berkeley.edu

The substrate scope of aminocarbonylation is broad; however, sterically hindered aryl halides can present a challenge. For instance, reports have indicated that aryl bromides with ortho-substituents, such as 2-bromo-m-xylene, can exhibit significantly reduced reactivity. diva-portal.org This inhibition is attributed to the steric hindrance around the palladium center, which impedes the ligand substitution by carbon monoxide or the subsequent steps in the catalytic cycle. diva-portal.org This suggests that the aminocarbonylation of this compound may require carefully optimized conditions to achieve high yields.

Cobalt-Catalyzed Asymmetric Cross-Coupling

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to those using precious metals like palladium. nih.govacs.org Cobalt catalysts exhibit unique reactivity, particularly in couplings involving sp³-hybridized carbon centers, and have been successfully applied in asymmetric synthesis. scispace.com

Asymmetric Synthesis with Fluorinated Secondary Benzyl Bromides

A significant application of cobalt catalysis is in the asymmetric cross-coupling of fluorinated secondary benzyl bromides with organometallic reagents to produce chiral α-fluorinated diarylmethanes. thieme-connect.com These products are of interest in medicinal chemistry. Research by Shen and co-workers has demonstrated a cobalt-catalyzed asymmetric cross-coupling of α-bromo-α-fluorotoluene derivatives with a variety of aryl zincates. thieme-connect.comnih.gov

The reaction proceeds under mild conditions, employing a cobalt(II) bromide DME complex (CoBr₂·DME) as the precatalyst in conjunction with a chiral bis(oxazoline) ligand. thieme-connect.comnih.gov The aryl nucleophile is generated in situ from lithium aryl n-butyl pinacol boronates and zinc bromide (ZnBr₂). thieme-connect.comnih.gov This methodology is compatible with a wide range of functional groups on the aryl zincate partner, including cyano, ester, chloride, and bromide groups. thieme-connect.com The reaction provides access to α-fluorinated diarylmethanes with moderate to good yields and high enantioselectivities. Mechanistic investigations suggest the involvement of a benzylic radical intermediate during the catalytic cycle. thieme-connect.com

| Aryl Zincate Partner (Ar) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Methoxyphenyl | 1-(Fluoro(4-methoxyphenyl)methyl)-2-methyl-3-fluorobenzene | 76 | 92 |

| 4-(Methoxycarbonyl)phenyl | Methyl 4-(fluoro(3-fluoro-2-methylphenyl)methyl)benzoate | 64 | 92 |

| 4-Cyanophenyl | 4-(Fluoro(3-fluoro-2-methylphenyl)methyl)benzonitrile | 82 | 86 |

| 3-Chlorophenyl | 1-( (3-Chlorophenyl)fluoromethyl)-3-fluoro-2-methylbenzene | 56 | 84 |

| 4-Bromophenyl | 1-Bromo-4-(fluoro(3-fluoro-2-methylphenyl)methyl)benzene | 40 | 82 |

Chiral Ligand Design and Enantioselectivity

The success of asymmetric catalysis hinges on the design of the chiral ligand, which coordinates to the metal center and controls the stereochemical outcome of the reaction. acs.org In the cobalt-catalyzed cross-coupling of fluorinated secondary benzyl bromides, bis(oxazoline) ligands have proven to be highly effective. nih.gov The structure of the ligand, particularly the substituents on the oxazoline rings and the stereogenic centers, creates a chiral environment around the cobalt atom. dicp.ac.cn

This chiral pocket dictates the facial selectivity of the coupling partners' approach, leading to the preferential formation of one enantiomer of the product. The high levels of enantioselectivity (up to 92% ee) achieved in the synthesis of α-fluorinated diarylmethanes are a direct result of the well-defined stereochemical control exerted by the chiral cobalt complex. thieme-connect.comnih.gov The optimization of the ligand is often crucial; subtle changes in the ligand's steric and electronic properties can have a profound impact on both the reactivity and the enantioselectivity of the catalyst. dicp.ac.cn The use of ligands like (S,S)-bis(oxazoline) has been instrumental in achieving high enantiomeric excesses in these cobalt-catalyzed transformations. nih.gov

Transition Metal-Free Cross-Coupling Reactions

In the pursuit of more sustainable chemical methodologies, transition-metal-free cross-coupling reactions have garnered significant interest. nih.gov These reactions avoid the cost, toxicity, and challenges associated with the removal of residual metal catalysts from products. organic-chemistry.org Various strategies have been developed, including photo-redox catalysis and base-promoted reactions that proceed via radical or anionic pathways.

Base-Induced Homolytic Aromatic Substitution (BHAS) Coupling

Base-Induced Homolytic Aromatic Substitution (BHAS) is a transition-metal-free method for forming C-C bonds between two aromatic systems. nih.gov The reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), and can be initiated by thermal energy, microwave irradiation, or photochemical methods. nih.govlu.se The key mechanistic feature of BHAS is the generation of an aryl radical from an aryl halide precursor. organic-chemistry.orgjiaolei.group

The process is initiated by a single electron transfer (SET) to the aryl halide (e.g., this compound), often facilitated by an organic promoter or initiator, to form a radical anion. organic-chemistry.orgjiaolei.group This radical anion then fragments, cleaving the carbon-halogen bond to release a halide anion and the corresponding aryl radical (the 3-fluoro-2-methylphenyl radical). This highly reactive aryl radical subsequently adds to another aromatic molecule (the coupling partner, often an unactivated arene) to form a new radical intermediate. A final deprotonation and oxidation sequence, which propagates the radical chain, yields the biaryl product. organic-chemistry.org While aryl iodides are common substrates, the utility of aryl bromides can be system-dependent; some BHAS methods are less effective for aryl bromides and chlorides. organic-chemistry.org However, recent advancements using photocatalysis with milder bases like potassium carbonate have expanded the substrate scope and improved functional group tolerance. nih.govnih.gov

Role of Organic Electron Donors in Radical Initiation

The initiation of radical reactions involving aryl halides like this compound can be achieved through the use of potent organic electron donors (OEDs). This process avoids the use of transition metals and relies on a single-electron transfer (SET) mechanism. lumenlearning.comresearchgate.net OEDs are neutral, ground-state organic molecules designed to have low oxidation potentials, enabling them to reduce substrates by transferring an electron. stackexchange.com

The fundamental initiation step involves the transfer of an electron from the OED to the aryl halide (Ar-X). This addition of an electron forms a transient radical anion ([Ar-X]•−), which rapidly fragments to produce an aryl radical (Ar•) and a halide anion (X−). researchgate.netstackexchange.com

Mechanism of Radical Initiation:

Electron Transfer: OED + Ar-X → [OED]•+ + [Ar-X]•−

Fragmentation: [Ar-X]•− → Ar• + X−

Once generated, the 2-methyl-6-fluorophenyl radical can participate in subsequent propagation steps, such as addition to arenes or other radical chain reactions. lumenlearning.com The effectiveness of this initiation is dependent on the reduction potential of the aryl halide and the oxidation potential of the OED. A range of powerful OEDs, often based on electron-rich alkenes or nitrogen heterocycles, have been developed to reduce even less reactive aryl bromides and chlorides. youtube.commasterorganicchemistry.com

Below is a table of representative organic electron donors and their typical substrates.

| Organic Electron Donor (OED) | Abbreviation | Typical Substrates |

| Tetrakis(dimethylamino)ethene | TDAE | Aryl Iodides, Aryl Bromides, Alkyl Halides |

| 5-(4-(Dimethylamino)benzylidene)-1,3-dimethyl-2-phenyl-imidazoline | - | Aryl Iodides |

| Benzimidazole-derived donors | - | Iodoarenes |

| Imidazole-based donors | - | Bromoarenes, Chloroarenes |

This table is generated based on data from various sources discussing organic electron donors. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound can undergo nucleophilic aromatic substitution (SNAr), a pathway distinct from electrophilic substitutions. In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of electron-withdrawing groups on the ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.com

Regioselectivity of Fluoride Substitution

In the SNAr reaction of this compound, a key question is the regioselectivity: will the incoming nucleophile replace the bromine at the C2 position or the fluorine at the C3 position?

Generally, in SNAr reactions, fluoride is a better leaving group than bromide. This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack on the ring to form the Meisenheimer complex, not the subsequent elimination of the halide. stackexchange.comyoutube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and strongly stabilizes the negative charge of the intermediate through its powerful inductive effect. stackexchange.comwyzant.com

However, for substitution to occur, the leaving group must be positioned ortho or para to a strongly electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance. In this compound, there are no strong resonance-withdrawing groups (like -NO₂). The reactivity is primarily governed by the inductive effects of the halogens themselves. The fluorine at C3 and the bromine at C2 are ortho to each other. Therefore, the fluorine atom's strong inductive effect will make the C3 position more susceptible to nucleophilic attack than the C2 position, suggesting that substitution of the fluoride is the more probable pathway, despite C-F bonds being stronger than C-Br bonds.

| Property | Fluorine | Bromine |

| Electronegativity | ~3.98 | ~2.96 |

| Inductive Effect | Strong (-I) | Moderate (-I) |

| Leaving Group Ability in SN2 | Poor | Good |

| Leaving Group Ability in SNAr | Good (due to activation) | Moderate |

This table compares the relevant properties of fluorine and bromine in the context of SNAr reactions. youtube.comwyzant.com

Influence of Substituent Effects on Reactivity

Fluorine (at C3): Strongly electron-withdrawing via the inductive effect (-I). This effect deactivates the ring towards electrophilic attack but is the primary activating factor for nucleophilic attack, especially at the carbon it is attached to (C3) and the ortho (C2, C4) and para (C6) positions.

Methyl Group (at C1): Weakly electron-donating via induction and hyperconjugation (+I). This effect slightly deactivates the ring for SNAr reactions by counteracting the electron-withdrawing effects of the halogens.

The cumulative inductive withdrawal from both halogens renders the aromatic ring sufficiently electron-poor to react with strong nucleophiles. The methyl group's deactivating influence is generally outweighed by the powerful activating effects of the halogens. The reaction is thus feasible, with the primary challenge being the control of regioselectivity between the C2 and C3 positions.

Applications in Regioselective Functionalization

The differential reactivity of the C-Br and C-F bonds in SNAr reactions can be exploited for the regioselective functionalization of the toluene core. By carefully selecting the nucleophile and reaction conditions (e.g., temperature, solvent), it may be possible to preferentially substitute one halogen over the other.

For instance, utilizing a strong nucleophile under conditions that favor kinetic control would likely lead to the substitution of the fluorine atom at the C3 position due to its superior activating effect. This would produce 2-bromo-3-(nucleophile)-toluene derivatives. Subsequent reactions, such as transition-metal-catalyzed cross-coupling at the C-Br bond, would allow for a stepwise and highly controlled introduction of two different functional groups, leading to complex, polysubstituted aromatic compounds.

Electrophilic Aromatic Substitution Reactions of Derivatives

Derivatives of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.com The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring.

Let us consider a derivative, for example, 2-bromo-3-fluoro-5-nitro-toluene, which could be formed via a prior SNAr reaction followed by nitration. The directing effects of the substituents would be as follows:

Methyl (-CH₃): Activating and ortho, para-directing.

Fluorine (-F): Deactivating but ortho, para-directing.

Bromine (-Br): Deactivating but ortho, para-directing.

Nitro (-NO₂): Strongly deactivating and meta-directing.

In an electrophilic substitution on this compound itself, the directing effects must be carefully considered. The methyl group strongly directs ortho (C2, C6) and para (C4). The fluorine directs ortho (C2, C4) and para (C6). The bromine directs ortho (C1, C3) and para (C5).

Position 4: Receives para-directing influence from the methyl group and ortho-directing influence from the fluorine. This position is strongly activated.

Position 6: Receives ortho-directing influence from the methyl group and para-directing influence from the fluorine. This position is also activated.

Position 5: Receives para-directing influence from the bromine.

The methyl group is the strongest activating group, and its directing effect will likely dominate. Therefore, electrophilic attack is most likely to occur at position 4 or 6. Steric hindrance from the adjacent bromine at C2 might slightly disfavor attack at C6, potentially making position 4 the major site of substitution.

| Substituent | Type | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -F | Deactivating | ortho, para |

| -Br | Deactivating | ortho, para |

| -NO₂ | Deactivating | meta |

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution. lumenlearning.com

Radical Reactions and Mechanisms

Aryl radicals can be generated from this compound through the homolytic cleavage of the carbon-bromine bond. This process typically requires an initiator, such as a radical initiator or photochemical activation. One common method for generating aryl radicals from aryl halides is the use of tin hydrides, like tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org

The generally accepted mechanism involves the following steps:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals.

Propagation:

The initiator radical abstracts a hydrogen atom from the tin hydride to generate a tributyltin radical (Bu₃Sn•).

The tributyltin radical reacts with this compound, abstracting the bromine atom to form the 3-fluoro-2-methylphenyl radical and tributyltin bromide.

The primary intermediate in radical-based processes involving this compound is the 3-fluoro-2-methylphenyl radical . This aryl radical is a highly reactive species with an unpaired electron in a sp² hybridized orbital on the carbon atom where the bromine was previously attached.

The stability of this radical intermediate is influenced by the electronic properties of the substituents. The fluorine atom, being highly electronegative, can have a destabilizing inductive effect on the adjacent radical center.

Once formed, the 3-fluoro-2-methylphenyl radical can participate in various reactions, including:

Hydrogen atom abstraction: It can abstract a hydrogen atom from a suitable donor molecule (like the solvent or another reagent) to form 3-fluorotoluene.

Addition to multiple bonds: It can add to alkenes or alkynes, leading to the formation of new carbon-carbon bonds.

Cyclization reactions: If appropriate functionality is present within the molecule, intramolecular cyclization can occur.

C-H Bond Functionalization Studies

Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of new functional groups onto an aromatic ring. The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substituents on the ring.

In this compound, the potential sites for C-H activation are the C4, C5, and C6 positions. The electronic nature of the substituents plays a crucial role in determining the most reactive C-H bond. The electron-withdrawing nature of the fluorine and bromine atoms can influence the acidity and reactivity of the adjacent C-H bonds.

Directed C-H activation strategies utilize a directing group to position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective functionalization. scienceopen.comsnnu.edu.cn In this compound, none of the existing substituents (bromo, fluoro, methyl) are strong directing groups for palladium-catalyzed C-H activation.

To achieve directed C-H activation on this molecule, a suitable directing group would need to be introduced. For example, if the methyl group were oxidized to a carboxylic acid or converted to an amide, these functionalities could serve as effective directing groups. nih.gov The directing group would then chelate to the palladium catalyst and direct the C-H activation to an ortho position.

For instance, if a directing group were installed at the methyl position (C1), it could potentially direct C-H functionalization to the C6 position. The efficiency and regioselectivity of such a reaction would depend on the specific directing group, the palladium catalyst system, and the reaction conditions.

Interactive Data Table: Potential Directed C-H Functionalization with a Directing Group (DG) at C1

| Directing Group (at C1) | Potential Site of C-H Functionalization | Rationale |

| -COOH | C6 | Formation of a stable 5-membered palladacycle |

| -CONH₂ | C6 | Chelation-assisted C-H activation at the ortho position |

| -N(H)Ac | C6 | Coordination of the amide to the palladium center |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. arxiv.org It is widely used to study the electronic structure and properties of molecules by modeling the electron density. mdpi.comcmu.edu DFT methods are particularly valuable for investigating substituted aromatic compounds like 2-bromo-3-fluorotoluene, providing a theoretical framework to analyze how substituents influence the molecule's characteristics.

Nucleophilic Aromatic Substitution (SNAr) is a crucial class of reactions for functionalizing aromatic rings. nih.gov DFT calculations can effectively predict the reactivity of this compound in such reactions. This is accomplished by calculating various reactivity descriptors that quantify the electronic properties of the molecule. mdpi.commdpi.comresearchgate.net

Key descriptors include:

LUMO Energy : The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. nih.gov

Molecular Electrostatic Potential (ESP) : ESP maps visualize the charge distribution on the molecule's surface. Regions with a positive potential (electron-poor) are susceptible to nucleophilic attack. For SNAr reactions, the ESP at the carbon atoms attached to the leaving groups (bromine and fluorine) is a strong predictor of reactivity. chemrxiv.org

Fukui Functions : These functions identify which atoms in a molecule are most likely to accept or donate electrons, providing a site-specific measure of reactivity. mdpi.com

In this compound, the electron-withdrawing inductive effects of the bromine and fluorine atoms make the aromatic ring electron-deficient and thus activated towards nucleophilic attack. DFT calculations would predict the relative likelihood of substitution at the C2 (bromo-substituted) versus the C3 (fluoro-substituted) position by comparing the ESP values and LUMO coefficients at these sites.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.9 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.6 eV | Relates to chemical stability and reactivity. researchgate.net |

| Electrophilicity Index (ω) | 1.9 eV | Quantifies the molecule's ability to act as an electrophile. |

| Chemical Hardness (η) | 3.3 eV | Measures resistance to change in electron distribution. researchgate.net |

A fundamental output of DFT calculations is the molecule's electron density (ρ(r)). arxiv.org For this compound, modeling the electron density reveals how the electronegative halogen substituents and the electron-donating methyl group perturb the electronic distribution of the benzene (B151609) ring. cmu.edu This analysis can show the polarization of C-Br and C-F bonds and the accumulation or depletion of charge at various points on the ring.

The total energy in DFT is a functional of the electron density, which includes components for kinetic energy, the potential energy from electron-nucleus and electron-electron interactions, and the exchange-correlation energy. cmu.edu The local kinetic energy is a component of this total energy functional and describes the kinetic energy of the electrons at each point in space. Analyzing the distribution of both electron density and kinetic energy density provides a detailed picture of the molecule's electronic structure and bonding characteristics.

Geometry optimization is a standard computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. nih.gov This provides precise bond lengths, bond angles, and dihedral angles.

Beyond the ground state, DFT is used to explore reaction pathways by locating transition states (TS). researchgate.net A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. nih.govresearchgate.net For an SNAr reaction involving this compound, computational chemists would model the approach of a nucleophile to the aromatic ring and calculate the structure and energy of the transition state. This analysis is crucial for determining whether a reaction proceeds through a stepwise mechanism (involving a stable intermediate like a Meisenheimer complex) or a concerted mechanism (where bond-forming and bond-breaking occur simultaneously). nih.govrsc.org

While the aromatic ring of this compound is planar, the molecule has conformational flexibility due to the rotation of the methyl group around the C-C bond. Although the energy barrier for this rotation is typically low in toluene (B28343) derivatives, the presence of adjacent substituents (the bromine atom at C2) can create distinct energy minima and maxima. nih.gov

A conformational analysis would involve systematically rotating the methyl group and calculating the molecule's energy at each angle. Plotting energy versus the dihedral angle generates a rotational energy landscape. This landscape reveals the most stable (lowest energy) conformation(s) and the energy barriers between them. For this compound, steric hindrance between the hydrogen atoms of the methyl group and the bulky bromine atom would likely influence the preferred rotational orientation of the methyl group.

| Dihedral Angle (H-C-C-Br) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 1.5 | Eclipsed (TS) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 1.5 | Eclipsed (TS) |

| 180° | 0.0 | Staggered (Minimum) |

Mechanistic Insights from Computational Studies

Computational studies go beyond static properties to provide dynamic insights into how chemical reactions occur. By mapping out the entire energy surface of a reaction, DFT calculations can elucidate complex reaction mechanisms, identify key intermediates and transition states, and explain experimental outcomes like product ratios and reaction rates. montclair.edu

A primary goal of mechanistic studies is to determine the energetics of a proposed reaction pathway. researchgate.net For this compound undergoing a reaction, such as SNAr, computational chemists can calculate the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products.

The resulting energy profile provides critical quantitative data:

Activation Energy (ΔG‡) : The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction. nih.gov

Reaction Energy (ΔG°) : The energy difference between the reactants and products indicates whether a reaction is thermodynamically favorable (exergonic, ΔG° < 0) or unfavorable (endergonic, ΔG° > 0).

For example, in a hypothetical SNAr reaction with a nucleophile (Nu⁻), DFT could be used to compare the energy profiles for the displacement of Br⁻ versus F⁻. This would involve calculating the activation energies for nucleophilic attack at both C2 and C3, providing a theoretical basis for the observed regioselectivity of the reaction. Such studies have shown that many SNAr reactions previously assumed to be stepwise are in fact concerted, a distinction that is readily clarified by detailed energetic analysis. researchgate.netrsc.org

Understanding Rate-Limiting Steps

In the mechanistic study of chemical reactions involving this compound, identifying the rate-limiting step is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly through Density Functional Theory (DFT) calculations, allows for the mapping of potential energy surfaces for proposed reaction pathways.

By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed. The transition state with the highest energy barrier typically corresponds to the rate-limiting step of the reaction. For instance, in a nucleophilic aromatic substitution reaction involving this compound, theoretical calculations can determine whether the initial nucleophilic attack or the subsequent departure of the bromide leaving group requires more energy.

Table 1: Hypothetical Energy Barriers for a Substitution Reaction of this compound

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | TS1 | 25.4 |

| Leaving Group Departure | TS2 | 18.2 |

| Proton Transfer | TS3 | 12.5 |

| Note: This data is illustrative. The transition state with the highest energy barrier (TS1) would be identified as the rate-limiting step. |

Kinetic Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. googleapis.com While no specific KIE studies on this compound were found, the principles can be readily applied. For example, if a C-H bond on the methyl group is broken in the rate-determining step, substituting hydrogen with deuterium (a heavier isotope) would result in a slower reaction rate, known as a primary KIE. googleapis.com

Computational models can predict the magnitude of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. The difference in zero-point vibrational energies between the C-H and C-D bonds is the primary origin of the effect. googleapis.com These theoretical predictions can then be compared with experimental data to confirm or refute a proposed mechanism.

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Benzylic Bromination

| Reaction | Calculated kH/kD at 298 K | Implication |

| C-H bond cleavage at methyl group | 5.8 | C-H bond is broken in the rate-limiting step. |

| Ring C-H bond cleavage | 1.1 | C-H bond is not broken in the rate-limiting step. |

| Note: This data is illustrative. A large kH/kD value suggests the involvement of that specific C-H bond in the rate-determining step. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments. By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, intermolecular forces, and the influence of solvents.

Investigating Intermolecular Interactions

For this compound, MD simulations can be employed to study how it interacts with itself in a condensed phase or with other molecules in a mixture. These simulations can quantify non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (involving the bromine atom). Understanding these interactions is key to predicting physical properties like boiling point, solubility, and crystal packing. The simulations can generate radial distribution functions, which describe the probability of finding one atom at a certain distance from another, offering a structural fingerprint of the liquid state.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. MD simulations are an ideal tool for investigating these solvent effects at a molecular level. By simulating a reaction of this compound in different explicit solvent boxes (e.g., water, DMSO, or a nonpolar solvent like hexane), one can observe how the solvent molecules arrange themselves around the reactants and the transition state.

The simulation can reveal preferential solvation of a charged transition state in a polar solvent, which would lower its energy and accelerate the reaction. Conversely, a nonpolar solvent might favor a different pathway. These insights are critical for rational solvent selection in chemical synthesis.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These models aim to correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. For a series of derivatives of this compound, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors or agrochemicals.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity. While no specific QSAR studies on this compound derivatives are publicly available, this methodology represents a standard approach for lead optimization in medicinal chemistry.

Table 3: Example Descriptors for a QSAR Study

| Descriptor | Type | Potential Influence |

| LogP | Hydrophobicity | Membrane permeability, binding to hydrophobic pockets. |

| Dipole Moment | Electronic | Strength of polar interactions with a target. |

| Molecular Volume | Steric | Fit within a binding site. |

| HOMO/LUMO Energies | Electronic | Reactivity and charge-transfer interactions. |

| Note: This table lists common descriptors used in QSAR modeling. |

Crystallographic and Spectroscopic Data Correlation with Computational Models

Computational models are most powerful when they are validated against experimental data. For this compound, experimental techniques like X-ray crystallography could determine its solid-state structure, including bond lengths, bond angles, and intermolecular packing. This geometric data can be directly compared to the minimum energy structure predicted by quantum mechanical calculations. A close match between the computed and experimental structures lends confidence to the computational model.

Similarly, spectroscopic data (e.g., NMR, IR, UV-Vis) can be predicted computationally. For instance, NMR chemical shifts can be calculated and compared to experimental spectra to confirm the structure of the molecule. Infrared vibrational frequencies can also be computed and matched to the experimental IR spectrum to aid in peak assignment. Discrepancies between computed and experimental data can, in turn, lead to refinements in the theoretical models.

Applications of 2 Bromo 3 Fluorotoluene in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The utility of 2-bromo-3-fluorotoluene in the synthesis of complex organic molecules lies in its capacity to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Key reactions for which this compound is a suitable substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, enabling the formation of biaryl structures. Fluorinated biaryls are of significant interest in medicinal chemistry and materials science.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, leading to the synthesis of substituted alkynes, which are important precursors for many complex molecules.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine, a common transformation in the synthesis of pharmaceutical compounds.

While specific examples of highly complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity of the bromo-fluoro-substituted toluene (B28343) core is well-established. For instance, related fluorinated bromobenzenes are widely used in the synthesis of polysubstituted biaryls and other intricate architectures. The principles of these reactions are directly applicable to this compound, positioning it as a valuable starting material for the construction of novel and complex molecular frameworks.

Pharmaceutical and Agrochemical Development

The incorporation of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals to enhance their biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as an important intermediate in the development of new bioactive compounds in these fields. fishersci.com

The presence and position of halogen substituents on a drug molecule can profoundly impact its biological activity. The fluorine and bromine atoms in this compound and its derivatives can influence activity through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element and can alter the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its biological target. researchgate.net

Lipophilicity: The introduction of halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can increase the half-life of a drug in the body.

Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein.

Studies on various classes of compounds have shown that the type and position of the halogen can lead to significant differences in biological effects. For instance, in some series of antifungal compounds, replacing a bromine atom with a fluorine-containing group has been shown to modulate potency. nih.gov

Fluorinated biaryl moieties are a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of these structures, and this compound is a suitable starting material for this transformation. By coupling this compound with various arylboronic acids or esters, a diverse library of fluorinated biaryl compounds can be generated. These compounds can then be further elaborated to produce potential drug candidates. The synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling has been demonstrated with related bromo-fluorotoluenes, highlighting the feasibility of this approach. mdpi.comsemanticscholar.org

Interactive Table: Properties of Selected Fluorinated Biphenyls

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | C16H16F2 | 65-66 | 82 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | C14H10F2O | 71-72 | 79 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | C14H12F2O2 | 75-76 | 75 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl | C12H7F2NO2 | 80-81 | 85 |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | C13H10F2S | 68-69 | 78 |

Data for illustrative purposes, synthesized from related starting materials. acs.org

Targeted therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. Kinase inhibitors are a major class of targeted therapy drugs. The development of novel kinase inhibitors often involves the synthesis of libraries of compounds with diverse substitution patterns to optimize potency and selectivity.

A patent for a Tropomyosin receptor kinase (TRKA) inhibitor, a target for cancer therapy, describes the use of a 2-bromo-5-fluoro-3-methylpyridine derivative in its synthesis. This highlights the relevance of the bromo-fluoro-methyl substitution pattern in the design of targeted therapies. While not identical, the structural similarity suggests that this compound could be a valuable building block for the synthesis of novel kinase inhibitors and other targeted agents.

The search for new anticancer agents is a major focus of pharmaceutical research. The incorporation of fluorine into potential drug candidates is a common strategy to enhance their anticancer activity. Numerous studies have demonstrated that fluorinated compounds can exhibit potent antiproliferative effects against various cancer cell lines. nih.govmdpi.com

For example, studies on fluorinated 3,6-diaryl- fishersci.comnih.govljmu.ac.uktriazolo[3,4-b] researchgate.netfishersci.comnih.govthiadiazoles have shown that these compounds exhibit moderate to good antiproliferative potency against human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cell lines. nih.gov Another study on flavonols found that a 4'-bromo substituted compound exhibited potent inhibitory activity against human non-small cell lung cancer A549 cells. fishersci.com These findings underscore the potential of incorporating bromo and fluoro substituents, such as those present in this compound, into novel molecular scaffolds to develop new anticancer agents.

Interactive Table: Anticancer Activity of Selected Fluorinated Triazolothiadiazoles

| Compound | IC50 (µM) vs. MCF7 | IC50 (µM) vs. SaOS-2 | IC50 (µM) vs. K562 |

| 2a | 30.2 | 39 | 29.4 |

| 2b | 22.1 | 19 | 15 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

Material Science Applications.

In material science, this compound serves as a precursor for developing novel materials with specific, high-performance properties. Its utility spans from polymer science to the synthesis of components for electronic and optical applications.

Monomer or Additive in Polymer Synthesis.

While halogenated compounds are generally known to be used as monomers or additives to impart desirable characteristics such as flame retardancy and thermal stability to polymers, specific research detailing the use of this compound in this capacity is not extensively documented in publicly available literature. Chemical suppliers categorize it under "Organic monomer of COF" (Covalent Organic Frameworks) and note its potential as a unique monomer in the fine chemical category cphi-online.combldpharm.com. However, detailed examples of polymerization reactions or its performance as a polymer additive are areas requiring further research. A safety data sheet notes that information on hazardous polymerization is not available fishersci.fi.

Enhancement of Thermal Stability and Mechanical Properties.

The incorporation of fluorine and bromine atoms into polymer structures can theoretically enhance properties like thermal stability due to the high strength of the carbon-fluorine bond. However, specific studies demonstrating the application of this compound to enhance the thermal stability or mechanical properties of polymers are not readily found in the reviewed scientific literature.

Development of New Materials with Unique Properties.

This compound has been successfully used in the synthesis of novel organic materials intended for advanced electronic applications. A notable example is its use in creating a carbazole derivative, which is a class of materials often explored for their photoelectronic properties, including in Organic Field-Effect Transistors (OFETs) ambeed.com.

In a documented synthesis, this compound is reacted with carbazole in the presence of a cesium carbonate base and dimethylformamide (DMF) as a solvent. The reaction is heated to 150°C for 12 hours to yield 9-(2-bromo-3-methylphenyl)carbazole as a white solid ambeed.com. This transformation demonstrates the utility of this compound as a building block for larger, functional organic molecules for the materials science sector.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| This compound | Carbazole | Cesium Carbonate | Dimethylformamide (DMF) | 150°C, 12 hours | 9-(2-bromo-3-methylphenyl)carbazole |

This table summarizes the synthesis of a novel carbazole derivative using this compound, as documented in chemical synthesis literature ambeed.com.

Liquid Crystalline Media Components.

Fluorinated compounds are of significant interest in the development of liquid crystal (LC) materials due to their ability to modify properties such as dielectric anisotropy and viscosity. While some chemical suppliers list this compound within their catalog of liquid crystal materials, specific examples of its direct incorporation into a liquid crystalline molecule are not detailed in the primary research literature reviewed ambeed.comthermofisher.com. A doctoral thesis title suggests a link between this compound and liquid crystal synthesis, though the specific content is not available for review mpg.de.

Role as a Building Block for Specialty and Fine Chemicals.

The most prominent application of this compound is its role as a key intermediate in advanced organic synthesis guidechem.comcymitquimica.com. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective and versatile chemical modifications. The bromine atom, being a good leaving group, is particularly useful in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds guidechem.com.

This reactivity makes it a valuable precursor for the construction of more complex molecules. It is widely cited as an important raw material and intermediate for the synthesis of fine chemicals, specialty chemicals, agrochemicals, pharmaceuticals, and dyestuffs thermofisher.comscbt.comlookchem.com. Its utility lies in providing a fluorinated toluene scaffold that can be further elaborated into a wide array of target structures.

Synthesis of Fluorinated Derivatives of Biologically Active Compounds.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability guidechem.comatomfair.com. This compound serves as a valuable starting material for creating these fluorinated analogues of biologically active compounds.

A specific application is detailed in a patent for novel compounds that inhibit the human α4β7 integrin, a target for treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis google.com. In the synthesis of a key intermediate, 2-bromo-1-fluoro-3-methylbenzene (an alternative name for this compound) is used as a reactant.

The synthesis involves a Suzuki coupling reaction, a powerful method for creating a biaryl linkage, which is a common structural motif in pharmaceuticals.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions |

| (a boronic acid derivative) | 2-bromo-1-fluoro-3-methylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | Water | 110°C, 3 hours |

This table outlines the components and conditions for a Suzuki coupling reaction using this compound to create a precursor for a potential therapeutic agent, as described in a patent google.com. This example underscores the compound's direct relevance in the development of new, complex, and potentially therapeutic molecules.

Future Research Directions and Emerging Trends

Catalyst Design for Enhanced Selectivity and Sustainability

A major thrust in modern organic synthesis is the development of catalysts that are not only highly efficient but also environmentally benign and economically viable. For transformations involving 2-bromo-3-fluorotoluene, this involves a shift away from precious metal catalysts and the design of systems that can be easily recovered and reused.

Historically, palladium has been the dominant catalyst for cross-coupling reactions involving aryl halides like this compound. researchgate.net However, its high cost and low natural abundance have spurred research into alternatives using earth-abundant first-row transition metals such as nickel, copper, iron, and cobalt. nih.govoaepublish.com These metals offer a more sustainable and economical approach to catalysis. chemrxiv.org

Nickel, in particular, has emerged as a promising replacement for palladium in Suzuki-Miyaura and other cross-coupling reactions due to its unique catalytic properties. mdpi.commdpi.com Research is focused on designing sophisticated pincer ligands and other supporting structures that stabilize the active metal center and facilitate the catalytic cycle. mdpi.com While substituting palladium is not always straightforward, life cycle assessments are helping to guide the development of truly greener processes by considering all reaction parameters, including solvents and energy input, not just the metal's cost or abundance. nih.gov The goal is to develop robust catalytic systems based on these abundant metals that exhibit comparable or even superior activity and selectivity to their palladium counterparts for the transformation of substrates like this compound.

Table 1: Comparison of Catalytic Metals for Cross-Coupling Reactions

| Feature | Palladium (Pd) | Nickel (Ni) | Copper (Cu) | Iron (Fe) |

|---|---|---|---|---|

| Relative Abundance | Scarce | Abundant | Abundant | Highly Abundant |

| Cost | High | Low | Low | Very Low |

| Toxicity | Moderate | Moderate | Low | Very Low |

| Common Reactions | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Suzuki, Kumada, Buchwald-Hartwig | Ullmann, Sonogashira | Cross-coupling |

| Key Research Focus | High efficiency, ligand design | Pd-replacement, unique reactivity | C-N/C-O coupling, photoredox | Low-cost C-C coupling |

To improve the sustainability of synthetic processes, significant effort is being directed towards heterogeneous catalysts. Unlike homogeneous catalysts that are dissolved in the reaction mixture, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the product by simple filtration. blogspot.com This facilitates the recovery and reuse of the catalyst, which is crucial, especially when using expensive precious metals like palladium.

Current research involves immobilizing metal catalysts on solid supports such as polymers, porous organic frameworks, silica, or magnetic nanoparticles. rsc.orgmdpi.com For instance, palladium nanoparticles supported on porous organic polymers have been shown to be effective and recyclable catalysts for Suzuki and Heck reactions. mdpi.com A key challenge in this area is preventing the leaching of the active metal species from the support into the solution, which reduces catalytic activity over time and can lead to product contamination. mdpi.com Therefore, the development of robust anchoring strategies that ensure the long-term stability and activity of the catalyst through multiple reaction cycles is a primary objective. rsc.org

Exploration of Novel Reactivity Pathways

Beyond optimizing existing catalytic systems, researchers are exploring fundamentally new ways to activate the C–Br bond in this compound and to functionalize the molecule. These novel pathways often utilize energy sources like light or electricity to drive reactions under exceptionally mild conditions, avoiding the need for high temperatures and strong chemical reagents.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for forging new bonds under mild conditions. researchgate.net This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. nih.gov In the context of haloarenes like this compound, photoredox catalysis can enable a wide range of transformations that are difficult to achieve with traditional methods. nih.govacs.org

Research is exploring the use of both inorganic (e.g., iridium and ruthenium complexes) and organic dye photocatalysts to mediate reactions such as C–H functionalization, arylation, and the introduction of fluorinated groups. nih.govthieme-connect.de For example, dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst (like nickel or palladium) can enable novel cross-coupling reactions that proceed through different mechanisms than conventional thermal processes. oaepublish.comnih.gov This strategy opens up new avenues for the late-stage functionalization of complex molecules and the construction of novel molecular architectures from this compound. thieme-connect.de

Electrochemistry offers a sustainable and powerful alternative for activating aryl halides by using electricity as a traceless reagent to drive redox reactions. acs.org By precisely controlling the applied potential at an electrode, the C–Br bond in this compound can be selectively reduced to generate a reactive aryl radical or anion intermediate. This intermediate can then engage in coupling reactions without the need for stoichiometric metallic reductants or harsh reagents. nih.gov

This strategy is being explored for cross-electrophile couplings, where two different electrophiles (e.g., two aryl halides) are coupled together. acs.orgnih.gov Electrochemical methods provide a unique means of achieving selective activation by exploiting differences in the reduction potentials of the coupling partners. nih.gov Future work in this area will focus on expanding the scope of electrochemical transformations, improving reaction efficiency, and developing catalytic systems that can mediate these processes with high selectivity, offering a greener path for the synthesis of derivatives from this compound. acs.org

Expansion of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. Consequently, a major research trend is the development of methods that use this compound to produce complex, three-dimensional structures with precise control over their stereochemistry.

This involves the design of chiral catalysts that can distinguish between different spatial arrangements and selectively produce one enantiomer over the other. nih.govscispace.com Key areas of focus include:

Asymmetric C–H Functionalization: Developing catalysts that can direct the functionalization of C–H bonds to create new stereocenters with high enantioselectivity. nih.gov

Enantioselective Fluorination: Creating chiral catalytic systems for the introduction of fluorine atoms, a crucial element in many pharmaceuticals, to generate chiral fluorinated molecules. nih.govacs.org

Atroposelective Synthesis: Constructing axially chiral biaryls (atropisomers), where rotation around the C–C bond between two aromatic rings is hindered. nih.govresearchgate.net Cross-coupling reactions involving this compound are a primary route to such structures, and the development of methods to control the axial chirality is a vibrant area of research. nih.gov

These methodologies often rely on sophisticated catalyst design, including chiral ligands for transition metals or chiral organocatalysts, to create a chiral environment that guides the formation of the desired stereoisomer. nih.govnih.gov The expansion of these stereoselective methods will enable the synthesis of novel, high-value chiral building blocks and complex target molecules from this compound.

Table 2: Examples of Emerging Stereoselective Transformations

| Transformation Type | Description | Key Challenge | Catalyst Approach |

|---|---|---|---|

| Enantioselective C–H Fluorination | Direct introduction of a fluorine atom to a C–H bond to create a chiral center. nih.gov | Controlling regioselectivity and enantioselectivity on inert C-H bonds. | Chiral palladium complexes with specialized ligands (e.g., MPASA). nih.gov |

| Atroposelective Coupling | Cross-coupling reaction to form a biaryl axis with hindered rotation, yielding a specific atropisomer. nih.gov | Overcoming the energy barrier to rotation and locking the axis in a preferred conformation. | Chiral organocatalysts, chiral phosphoric acids, or transition metals with chiral ligands. researchgate.netnih.gov |

| Asymmetric C-C Bond Formation | Formation of a new carbon-carbon bond that results in a new stereocenter. | Achieving high enantioselectivity and diastereoselectivity. | Chiral metal complexes (e.g., Pd, Cu, Zn) or organocatalysts. nih.govrsc.org |

Integration of Machine Learning and AI in Synthetic Route Design

The synthesis of complex molecules like this compound is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools offer the potential to revolutionize traditional synthetic planning by providing novel, efficient, and optimized reaction pathways.

Recent advancements in this field involve the use of deep neural networks and sophisticated search algorithms, such as the Monte Carlo Tree Search (MCTS), to navigate the complex web of possible chemical transformations. nih.gov These systems can evaluate multiple synthetic routes based on criteria like reaction yield, cost of reagents, and step-count. The design variables in such frameworks can include the entire set of purchasable reactants and the topology of the reaction network, moving beyond simple linear pathways. soken.ac.jp

For this compound, AI could optimize its synthesis, which might traditionally involve multi-step processes such as the diazotization of an aniline precursor followed by a Sandmeyer-type reaction. An ML model could predict the optimal conditions (temperature, catalyst, solvent) for each step, minimizing side-product formation and maximizing yield. Furthermore, these models can facilitate the de novo design of molecules, where the AI not only proposes a synthetic route but also helps design the target molecule itself to possess specific desired properties. soken.ac.jp

Advanced Spectroscopic and Characterization Techniques for Reaction Monitoring

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over reaction conditions to ensure regioselectivity and prevent the formation of isomeric impurities. Advanced spectroscopic techniques are crucial for real-time monitoring and optimization of these chemical processes.

Modern analytical methods allow for the in-situ tracking of reactant consumption and product formation, providing detailed kinetic and mechanistic data. perkinelmer.com Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy are particularly powerful, as they can provide specific chemical information about the species present in a reaction mixture at any given moment. perkinelmer.com The rapid scanning capabilities of modern FT-IR spectrometers enable the real-time monitoring of fast chemical reactions. perkinelmer.com

For the synthesis of this compound, which could involve electrophilic aromatic substitution, in-situ FT-IR could be used to monitor the disappearance of the C-H bond on the aromatic ring at the specific position of bromination and the appearance of new vibrational bands corresponding to the C-Br bond. This allows chemists to determine the reaction's endpoint accurately and study its kinetics.

Other techniques like stopped-flow instruments, often coupled with UV-visible absorbance or fluorescence spectroscopy, are used for studying very rapid kinetics. perkinelmer.com While these methods provide less detailed structural information than FT-IR, they are invaluable for understanding the initial stages of a reaction and identifying transient intermediates. perkinelmer.com By applying these advanced monitoring tools, researchers can gain a deeper understanding of the reaction mechanisms involved in the synthesis of halogenated toluenes, leading to improved process control, higher yields, and enhanced product purity.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrF fishersci.comscbt.comoakwoodchemical.comcalpaclab.com |

| Molecular Weight | 189.03 g/mol fishersci.comscbt.comoakwoodchemical.com |

| CAS Number | 59907-13-0 fishersci.comscbt.comoakwoodchemical.comchemicalbook.com |

| Density | 1.503 g/mL fishersci.com |

| Flash Point | 76°C (169°F) fishersci.com |

| Refractive Index | 1.533 fishersci.com |

| Solubility | Slightly soluble in water. fishersci.comchemicalbook.com |

| IUPAC Name | 2-bromo-1-fluoro-3-methylbenzene fishersci.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。